molecular formula C12H9O3P B125338 Tri(2-furyl)phosphine CAS No. 5518-52-5

Tri(2-furyl)phosphine

Cat. No. B125338
CAS RN: 5518-52-5
M. Wt: 232.17 g/mol
InChI Key: DLQYXUGCCKQSRJ-UHFFFAOYSA-N
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Description

Tri(2-furyl)phosphine, also known as TFP or Tri-2-furanylphosphine, is a phosphine ligand used in transition-metal mediated organic synthesis . It has the empirical formula C12H9O3P and a molecular weight of 232.17 .


Molecular Structure Analysis

The molecular structure of Tri(2-furyl)phosphine involves one phosphorus atom and three furyl groups . The furyl rings from neighboring TFP ligands can form a so-called stacking structure .


Chemical Reactions Analysis

Tri(2-furyl)phosphine is used in various palladium-catalyzed cross-coupling reactions such as Heck, Stille, and Suzuki reactions . It is particularly used in Wittig reactions to improve (Z) selectivity .


Physical And Chemical Properties Analysis

Tri(2-furyl)phosphine is a solid substance with a melting point between 59-64°C . It is white to off-white in color .

Scientific Research Applications

  • Coordination with Metal Clusters and Complexes:

    • Tri(2-furyl)phosphine demonstrates excellent coordination properties with various metal clusters, such as ruthenium, manganese, and osmium. It has been observed to facilitate the formation of new metallophosphorus clusters, exhibiting diverse coordination modes with phosphorus-containing moieties (Wong, Ting, & Lin, 2003).
  • Formation of Novel Complexes:

    • This compound is used in synthesizing new phosphine derivatives and complexes with metals like iron, palladium, and mercury. These new complexes have been characterized for their structure and potential applications in various chemical reactions (Artem’ev et al., 2016).
  • Catalytic Applications:

    • Tri(2-furyl)phosphine has shown effectiveness as a ligand in catalytic reactions. Its coordination with palladium, for instance, has been studied for the alkoxycarbonylation of alkynes, demonstrating high regioselectivity and good reaction rates under mild conditions (Scrivanti et al., 2000).
  • Crystal Structure Analysis:

    • The crystal structures of various complexes formed with tri(2-furyl)phosphine have been extensively studied. These analyses provide valuable insights into the molecular geometry and bonding characteristics of these complexes (Allen, Nowell, & Taylor, 1985).
  • Synthesis of Novel Phosphine Oxides:

    • Research has also focused on the oxidation products of tri(2-furyl)phosphine, such as tri-2-furyl-phosphine oxide. These studies contribute to understanding the chemical properties and potential applications of these compounds (Jenkins, Sykora, & Assefa, 2007).
  • Phosphorus-Carbon Bond Cleavage:

    • There is significant interest in the cleavage of phosphorus-carbon bonds in tri(2-furyl)phosphine, leading to the formation of various organometallic complexes. These studies contribute to the broader understanding of bond activation and cleavage in organophosphorus chemistry (Begum et al., 2008).
  • Structural Characterization of Phosphonium Salts:

    • The synthesis and structural characterization of organotri(2-furyl)phosphonium salts have been explored, revealing significant insights into the intramolecular interactions and bonding patterns in these compounds (Allen, Coles, Light, & Hursthouse, 2004).
  • Applications in Medicinal Chemistry:

    • While the direct application in medicinal chemistry is limited, the coordination chemistry and properties of tri(2-furyl)phosphine and its derivatives provide valuable knowledge that could be applicable in the development of pharmaceuticals.

Safety And Hazards

Tri(2-furyl)phosphine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be handled with personal protective equipment .

Future Directions

Tri(2-furyl)phosphine has been proposed as an advanced electrolyte additive to induce the simultaneous formation of robust SEI films on cathode and anode surfaces . This could significantly improve the cycling stability of Nickel-rich layered oxide cathodes .

properties

IUPAC Name

tris(furan-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9O3P/c1-4-10(13-7-1)16(11-5-2-8-14-11)12-6-3-9-15-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQYXUGCCKQSRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)P(C2=CC=CO2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334690
Record name Tri(2-furyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri(2-furyl)phosphine

CAS RN

5518-52-5
Record name Tri(2-furyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tris(furan-2-yl)phosphane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

100 mg (0.431 mmol) of tri(2-furyl)phosphine oxide (31P NMR, s, −15.4) were treated with I2 11 mg (43 μmol) and tributylphosphine 180 μL (0.70 mmol) in acetonitrile/THF (1:1 v/v) 2 mL for 19 hours at room temperature, which gave 31P NMR integrated conversion of tri(2-furyl)phosphine (31P NMR, s, −76.5) in ca. 50%.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
11 mg
Type
reactant
Reaction Step One
Quantity
180 μL
Type
reactant
Reaction Step One
Name
acetonitrile THF
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,190
Citations
MA Rahman, N Begum, S Ghosh, MK Hossain… - Journal of …, 2011 - Elsevier
Addition of tri(2-furyl)phosphine, PFu 3 , to [Os 3 (CO) 10 (μ-H) 2 ] at room temperature gives [HOs 3 (CO) 10 (PFu 3 )(μ-H)] (1), while in refluxing toluene the same reactants afford [Os 3 (…
Number of citations: 15 www.sciencedirect.com
MV Bykov, ZD Abramov, TS Orlov… - Journal of Structural …, 2021 - Springer
Reaction of Pd(acac) 2 with BF 3 ·OEt 2 in the presence of tri(2-furyl)phosphine in toluene yields complex [Pd(acac)(TFP) 2 ]BF 4 (I) (TFP is tri(2-furyl)phosphine) whose structure is …
Number of citations: 8 link.springer.com
Z Zhang, J Hu, Y Hu, H Wang, H Hu - Applied Surface Science, 2023 - Elsevier
Ni-rich LiNi x Co y Mn 1−x−y O 2 /graphite batteries with Ni ≥ 0.8 have aroused great interest in high-energy–density Li-ion batteries. However, their practical applications still face huge …
Number of citations: 2 www.sciencedirect.com
S Ghosh, M Khatun, DT Haworth, SV Lindeman… - Journal of …, 2009 - Elsevier
Reaction of tri(2-furyl)phosphine (PFu 3 ) with [Re 2 (CO) 10− n (NCMe) n ] (n=1, 2) at 40C gave the substituted complexes [Re 2 (CO) 10− n (PFu 3 ) n ] (1 and 2), the phosphines …
Number of citations: 17 www.sciencedirect.com
N Begum, MA Rahman, MR Hassan, DA Tocher… - Journal of …, 2008 - Elsevier
Reaction of [Ru 3 (CO) 12 ] with tri(2-furyl)phosphine, P(C 4 H 3 O) 3 , at 40C in the presence of a catalytic amount of Na[Ph 2 CO] furnishes two triruthenium complexes [Ru 3 (CO) 10 {P…
Number of citations: 21 www.sciencedirect.com
S Karmaker, S Ghosh, SE Kabir, DT Haworth… - Inorganica Chimica …, 2012 - Elsevier
Reaction of tri(2-furyl)phosphine (PFu 3 ) with [Mn 2 (CO) 10− n (NCMe) n ] (n=1, 2) at room temperature furnished the substituted complexes [Mn 2 (CO) 10− n (PFu 3 ) n ] (1–2). Direct …
Number of citations: 17 www.sciencedirect.com
WY Wong, FL Ting, Z Lin - Organometallics, 2003 - ACS Publications
Tri(2-furyl)phosphine (PFu 3 ) reacts with [Ru 4 (μ-H) 4 (CO) 12 ] (1) in refluxing THF to give, apart from an isomeric pair of the substituton products [Ru 4 (μ-H) 4 (CO) 10 (PFu 3 ) 2 ] (2a …
Number of citations: 27 pubs.acs.org
DE Jenkins, RE Sykora, Z Assefa - Inorganica Chimica Acta, 2013 - Elsevier
… The steric properties of the tri-2-furyl phosphine (TFP) ligand are comparable to triphenylphosphine (PPh 3 ), in terms of cone angle, where the TFP at 133 is only slightly smaller …
Number of citations: 13 www.sciencedirect.com
D Jenkins, RE Sykora, Z Assefa - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
… The tri-2-furyl-phosphine oxide molecule displays a very distorted confirmation (not propeller-like) due to the large variation in O—P—C—C torsion angles [5.6 (3), 8.5 (3) and 118.0 (3)]. …
Number of citations: 2 scripts.iucr.org
U Monkowius, S Nogai, H Schmidbaur - … für Naturforschung B, 2003 - degruyter.com
Tri(2-thienyl)- and tri(2-furyl)phosphine and -arsine (L) have been introduced as ligands to gold(I) chloride and acetate (AuX). Structural studies have shown that in the 1:1 complexes of …
Number of citations: 35 www.degruyter.com

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